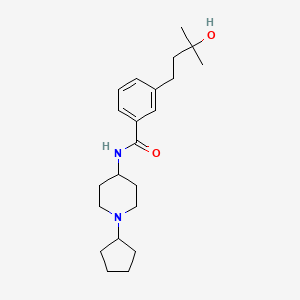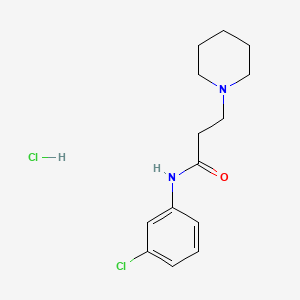![molecular formula C22H21N3O3 B5533006 7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5533006.png)
7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives involves complex organic reactions, utilizing spectral characterization techniques such as FTIR, NMR, and UV spectroscopy. Density functional theory (DFT) calculations are often employed to analyze the vibrational properties and charge distribution potential of these compounds. For instance, Sarkar et al. (2021) conducted a study on the synthesis and molecular docking of quinazolinone derivatives, emphasizing their antimicrobial potential and confirming the structural integrity through computational and spectral data (Sarkar et al., 2021).
Molecular Structure Analysis
The analysis of the molecular structure of quinazolinone derivatives, including 7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone, is crucial for understanding their biological activities. DFT studies provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are essential for predicting the reactivity and stability of these compounds.
Chemical Reactions and Properties
Quinazolinone derivatives participate in various chemical reactions, contributing to their wide range of biological activities. The reactivity of these compounds is influenced by their molecular structure, particularly the substitution pattern on the quinazolinone ring. Studies have explored the synthesis of novel quinazolinone derivatives through reactions with different reagents, highlighting their potential as antimicrobial agents and their ability to induce apoptosis in cancer cells.
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for the formulation of pharmaceutical compounds and their delivery in biological systems. For example, the crystal structure analysis of new quinazolinone compounds reveals the significance of hydrogen bonds and electrostatic interactions in forming a stable crystalline structure, which can influence the compound's solubility and bioavailability (Yong, 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4-methoxyanilino)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-17-7-3-14(4-8-17)15-11-20-19(21(26)12-15)13-23-22(25-20)24-16-5-9-18(28-2)10-6-16/h3-10,13,15H,11-12H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZDNYWWTMWVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5532932.png)

![ethyl 3-[(4-morpholinylcarbonyl)amino]benzoate](/img/structure/B5532946.png)
![2-(3-hydroxyphenyl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5532952.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5532955.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5532982.png)
![4-[2-(1-azepanyl)-2-oxoethylidene]-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline](/img/structure/B5532991.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxyethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5532997.png)
![(3S*,4R*)-1-[4-(diethylamino)benzoyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5533005.png)
![(1S*,5R*)-3-[(2-amino-3-pyridinyl)methyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533014.png)
![N-[(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533016.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533022.png)
![2-isobutyl-8-[(2-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533026.png)